![molecular formula C11H13ClF3N3O B12225850 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12225850.png)
1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
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Overview
Description
1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is an organic compound that features a furan ring, a pyrazole ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group, and finally, the attachment of the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine
- 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine
- 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-6-yl]methyl}methanamine
Uniqueness
1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is a complex organic compound notable for its unique structural features, including a furan ring and a pyrazole moiety with a trifluoroethyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, which may include modulation of specific molecular targets such as enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H14F3N3O
- Molecular Weight : 295.69 g/mol
- IUPAC Name : N-(furan-2-ylmethyl)-1-[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methanamine hydrochloride
The presence of the trifluoroethyl group enhances the lipophilicity of the compound, potentially influencing its biological activity. The structure allows for various chemical transformations that can modify its properties and enhance its utility in pharmaceutical applications.
Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in inflammation and neurotransmission pathways. These interactions could position the compound as a candidate for therapeutic applications in managing pain and inflammatory conditions.
Potential Targets
The compound's mechanism of action likely involves:
- Modulation of enzyme activity
- Interaction with neurotransmitter receptors
- Influence on signaling pathways related to inflammation
In Vitro Studies
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
Compound | Activity | Target |
---|---|---|
1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine | Antiproliferative | Cancer cell lines |
5-Heterocycloxy-3-methyl-1H-pyrazoles | Herbicidal | Various weeds |
In vitro assays have shown that derivatives containing the trifluoroethyl group can enhance bioactivity due to their unique electronic properties. For instance, studies on similar pyrazole compounds have demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines .
Case Studies
Several case studies have explored the biological implications of this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of synthesized pyrazole derivatives against various cancer cell lines. The highest activity was observed in compounds containing similar structural features to our target compound .
- Inflammation Modulation : Research indicates that compounds with furan and pyrazole rings can modulate inflammatory pathways. Specific interactions with cyclooxygenase (COX) enzymes were noted, suggesting potential anti-inflammatory applications .
Properties
Molecular Formula |
C11H13ClF3N3O |
---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N3O.ClH/c12-11(13,14)8-17-9(3-4-16-17)6-15-7-10-2-1-5-18-10;/h1-5,15H,6-8H2;1H |
InChI Key |
OJEAHURKRBTIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NN2CC(F)(F)F.Cl |
Origin of Product |
United States |
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